![molecular formula C7H4F3N3 B6333509 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211517-40-6](/img/structure/B6333509.png)
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine scaffold.
作用機序
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets through these unique properties, leading to changes in the target’s function.
Biochemical Pathways
Given its use in the agrochemical industry, it is likely that it affects pathways related to pest metabolism or growth .
Pharmacokinetics
The presence of the trifluoromethyl group and pyridine structure in similar compounds has been associated with improved potency and bioavailability .
Result of Action
Given its use in the agrochemical industry, it is likely that it leads to the inhibition of pest growth or metabolism .
Action Environment
It is known that the compound is a flammable liquid and can cause skin and eye irritation, and specific target organ toxicity after a single exposure . This suggests that safety measures should be taken when handling the compound, and its use may be influenced by environmental regulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under regioselective conditions . Another method includes the trifluoromethylation of aryl halides or boronic acids using copper salts as catalysts . These reactions are often carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of trifluoromethylated pyridines, including this compound, often involves vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Organolithium reagents and copper catalysts are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the core structure.
4-(Trifluoromethyl)pyridine: Another trifluoromethylated pyridine with different positional isomerism.
Trifluoromethylpyrazole: Similar in having a trifluoromethyl group but with a different heterocyclic core.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific pyrazolo[4,3-b]pyridine scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-5-4(12-13-6)2-1-3-11-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRDHSMXOBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)


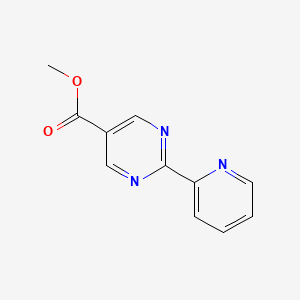

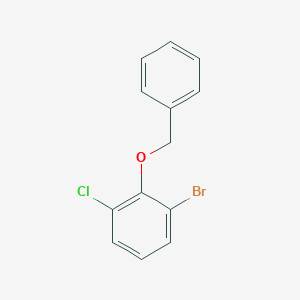
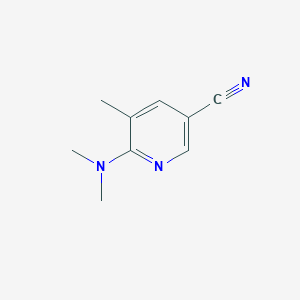
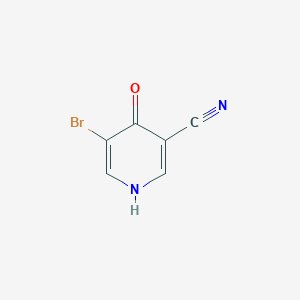
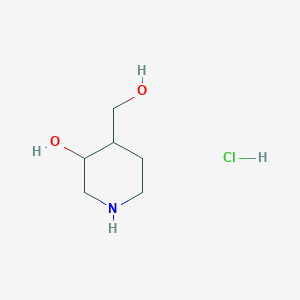
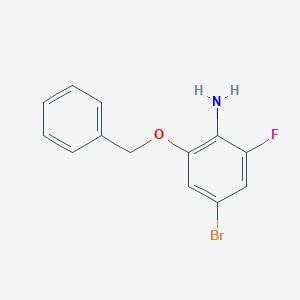
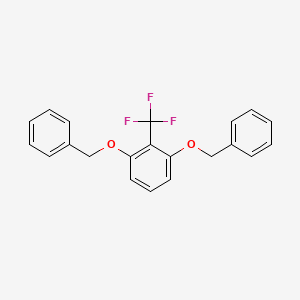
![tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)


